molecular formula C12H16N2O2 B1490441 Ethyl 6-cyclopentylpyrimidine-4-carboxylate CAS No. 2098076-72-1

Ethyl 6-cyclopentylpyrimidine-4-carboxylate

Cat. No.: B1490441
CAS No.: 2098076-72-1
M. Wt: 220.27 g/mol
InChI Key: LMZKYJUZIHIPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-cyclopentylpyrimidine-4-carboxylate is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopentyl group attached to the 6th position of the pyrimidine ring and an ethyl ester group at the 4th position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the reaction of cyclopentylamine with ethyl cyanoacetate to form an intermediate.

  • Reaction Conditions: The intermediate undergoes cyclization under acidic conditions to form the pyrimidine ring. Subsequent esterification with ethanol in the presence of a strong acid catalyst completes the synthesis.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process involving:

  • Large-Scale Reactions: The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.

  • Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Amides, esters, or other substituted pyrimidines.

Scientific Research Applications

Ethyl 6-cyclopentylpyrimidine-4-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is utilized in the development of new materials and chemical processes.

Future Directions

While specific future directions for Ethyl 6-cyclopentylpyrimidine-4-carboxylate are not available, research on related compounds suggests potential development as neuroprotective and anti-neuroinflammatory agents .

Mechanism of Action

The mechanism by which Ethyl 6-cyclopentylpyrimidine-4-carboxylate exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

  • Ethyl 4-cyclopentylpyrimidine-2-carboxylate: Similar structure but different position of the carboxylate group.

  • Ethyl 6-cyclohexylpyrimidine-4-carboxylate: Similar pyrimidine core but with a cyclohexyl group instead of cyclopentyl.

Uniqueness: Ethyl 6-cyclopentylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 6-cyclopentylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)11-7-10(13-8-14-11)9-5-3-4-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZKYJUZIHIPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-cyclopentylpyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-cyclopentylpyrimidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-cyclopentylpyrimidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-cyclopentylpyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-cyclopentylpyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-cyclopentylpyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.